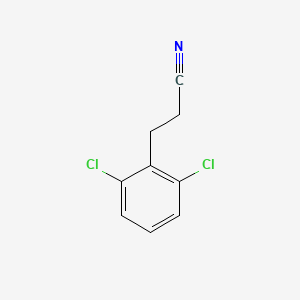

3-(2,6-Dichlorophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBFZSVXLUOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,6 Dichlorophenyl Propanenitrile

Classical Cyanation Approaches and Their Evolution

Traditional methods for introducing a cyano group onto an aromatic ring, while foundational, often require harsh conditions and stoichiometric amounts of toxic reagents. Over the years, these methods have been refined to improve yields, safety, and substrate scope.

Modified Sandmeyer Reactions

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functionalities, including nitriles, via a diazonium salt intermediate. organic-chemistry.org In its classic form for cyanation, an aryl amine is treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to form an arenediazonium salt. This salt is then reacted with a copper(I) cyanide salt to yield the corresponding aryl nitrile. organic-chemistry.orgnih.gov

The synthesis of a precursor like 2,6-dichlorobenzonitrile (B3417380) via this route would start from 2,6-dichloroaniline. The evolution of this reaction has focused on mitigating the risks associated with highly toxic copper cyanide and improving the reaction's efficiency. Modifications include the use of different copper catalysts and ligands, as well as the development of one-pot procedures. nih.gov More recent advancements have even explored using non-metallic cyanide sources like acetonitrile (B52724) in palladium-catalyzed Sandmeyer-type reactions, which significantly reduces the toxicity profile of the process. rsc.org

Table 1: Comparison of Classical and Modified Sandmeyer Reaction Conditions

| Feature | Classical Sandmeyer Reaction | Modified Sandmeyer Protocols |

| Cyanide Source | Stoichiometric CuCN | Catalytic Copper; Alternative sources (e.g., K₄[Fe(CN)₆], TMSCN) |

| Catalyst | Copper(I) salt (stoichiometric) | Copper complexes with ligands; Other transition metals (e.g., Pd) |

| Conditions | Often requires strongly acidic conditions | Milder conditions, one-pot procedures, use of ionic liquids |

| Safety Profile | High toxicity due to free cyanide and copper salts | Reduced toxicity with less hazardous cyanide sources and catalytic reagents |

Rosenmund–von Braun Reaction Protocols

Originally discovered in the early 20th century, the protocol has seen significant evolution. wikipedia.org The initial harsh conditions (up to 200°C) and the use of excess copper cyanide made product purification difficult and limited functional group tolerance. organic-chemistry.org Improvements have included the use of ionic liquids as solvents, which can facilitate the reaction under milder conditions, and the development of protocols that use only catalytic amounts of copper. wikipedia.orgnih.gov The mechanism is thought to proceed through the oxidative addition of the aryl halide to the copper catalyst, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the aryl nitrile. organic-chemistry.org

Dehydration of Aldoximes and Amides

An alternative strategy to form the nitrile group is through the dehydration of a suitable precursor, such as a primary amide or an aldoxime. This approach avoids the direct use of toxic cyanide salts in the final step.

For the synthesis of 3-(2,6-dichlorophenyl)propanenitrile (B2490561), this would involve the dehydration of 3-(2,6-dichlorophenyl)propanamide. This transformation is commonly achieved using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The reaction involves heating a mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product.

Similarly, an aldoxime can be converted to a nitrile. The synthesis would start from 3-(2,6-dichlorophenyl)propanal, which is first converted to its aldoxime with hydroxylamine (B1172632). Subsequent dehydration, which can be accomplished with a wide variety of reagents, yields the target nitrile. Biocatalytic methods using aldoxime dehydratase enzymes have also emerged as a green alternative, operating under mild conditions.

Transition Metal-Catalyzed Cyanation Strategies

The limitations of classical methods, such as high temperatures and poor functional group tolerance, have driven the development of more robust and versatile transition metal-catalyzed reactions, with palladium being the most extensively studied metal. nih.gov

Palladium-Catalyzed Protocols for Aryl Halides

Palladium-catalyzed cyanation has become a premier method for synthesizing aryl nitriles from aryl halides (chlorides, bromides, iodides) and triflates. nih.gov These reactions generally proceed under much milder conditions than their classical counterparts and exhibit superior functional group tolerance. nih.gov A key challenge in palladium-catalyzed cyanation is the tendency of the cyanide anion to poison the palladium catalyst, deactivating it and halting the catalytic cycle. nih.gov

To overcome this, several strategies have been developed:

Cyanide Sources: Using less soluble cyanide salts like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) helps maintain a low concentration of free cyanide in the solution, preventing catalyst deactivation. researchgate.netorganic-chemistry.org K₄[Fe(CN)₆] is particularly advantageous due to its low toxicity. researchgate.netmit.edu

Ligand Development: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., dppf, XPhos) or N-heterocyclic carbenes (NHCs) is crucial. nih.govresearchgate.net These ligands stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle. For sterically hindered substrates like 2,6-disubstituted aryl halides, specialized ligands have enabled successful cyanation where other systems fail. nih.govacs.org

Catalyst Systems: Pre-formed catalysts, such as palladacycles, can prevent catalyst poisoning during the initial formation of the active species and allow for lower catalyst loadings and faster reactions. nih.govmit.edu The use of heterogeneous catalysts like palladium on carbon (Pd/C) simplifies product purification and catalyst recycling. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cyanation Components

| Component | Role & Examples | Rationale for Use |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Precursors to the active Pd(0) catalyst. Palladacycles can offer enhanced stability and activity. nih.gov |

| Ligand | Phosphines (dppf, XPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd(0), promotes oxidative addition and reductive elimination. nih.govresearchgate.netnih.gov |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], KCN, NaCN | Provides the cyano group. Zn(CN)₂ and K₄[Fe(CN)₆] are less toxic and help prevent catalyst poisoning. researchgate.net |

| Solvent | DMF, DMAc, Dioxane, Toluene | Dissolves reactants and influences reaction rate and solubility of the cyanide source. nih.govorganic-chemistry.org |

| Base | K₂CO₃, KOAc | Often required for catalyst activation and to neutralize any acid formed. researchgate.net |

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (or salt metathesis), and reductive elimination. researchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). csbsju.eduuvic.ca This step involves the cleavage of the carbon-halogen bond and forms a palladium(II) intermediate (Ar-Pd(II)(X)Lₙ). For aryl chlorides, particularly those that are electron-rich or sterically hindered like a 2,6-dichloroaryl system, this step is often the rate-determining step of the entire cycle and can be challenging. researchgate.netuwindsor.ca The choice of a sufficiently electron-rich and sterically appropriate ligand is critical to facilitate this transformation. uwindsor.ca

Transmetalation/Salt Metathesis: The halide on the palladium(II) complex is then exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). This forms a key arylpalladium(II) cyanide intermediate (Ar-Pd(II)(CN)Lₙ).

Reductive Elimination: This is the final, product-forming step where the aryl group and the cyanide group couple to form the aryl nitrile (Ar-CN). wikipedia.org This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. While oxidative addition is often rate-limiting for aryl chlorides, some studies have shown that for cyanation, reductive elimination can be the slow step. acs.org Interestingly, unlike many other cross-coupling reactions, the reductive elimination of aryl nitriles can be accelerated by electron-donating groups on the aryl ring. researchgate.net The transition state for this step is believed to be a three-coordinate palladium complex. nih.govumb.edu

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and being more cost-effective. semanticscholar.org In the context of nitrile synthesis, nickel catalysis has been successfully employed for the cyanation of a wide range of substrates, including challenging aryl chlorides and alkyl halides.

Photoredox-Catalyzed Cyanation Systems

A significant advancement in nickel catalysis is the development of photoredox-catalyzed cyanation reactions. chinesechemsoc.orgresearchgate.net These methods utilize visible light to drive the catalytic cycle, allowing for reactions to proceed under mild conditions, often at room temperature. chinesechemsoc.orgchinesechemsoc.org In a typical photoredox nickel-catalyzed cyanation, a photocatalyst absorbs light and transfers energy to the nickel complex, facilitating key steps in the catalytic cycle. chinesechemsoc.org

For the synthesis of aryl nitriles, a dual catalytic system employing a nickel catalyst and an iridium or organic photocatalyst has been shown to be highly effective. chinesechemsoc.orgchinesechemsoc.org These systems can overcome the high activation barriers associated with the cyanation of unreactive aryl halides. chinesechemsoc.org A proposed mechanism involves the excitation of the photocatalyst, which then engages in a single-electron transfer with a Ni(II)-aryl intermediate, generating a crucial Ni(III)-aryl species. This higher oxidation state intermediate readily undergoes reductive elimination to form the desired nitrile product. chinesechemsoc.orgchinesechemsoc.org While not specifically demonstrated for this compound, this methodology holds great promise for the cyanation of its precursors under exceptionally mild conditions. organic-chemistry.orgacs.org

Influence of Ni(II)/Ni(III) Species in Catalytic Cycles

The involvement of Ni(II) and Ni(III) species is a key feature of many modern nickel-catalyzed cross-coupling reactions, including cyanations. chinesechemsoc.orgchinesechemsoc.org The transient generation of Ni(III) intermediates is believed to be crucial for facilitating otherwise difficult bond-forming reductive elimination steps. chinesechemsoc.org In photoredox-catalyzed systems, the oxidation of a Ni(II) intermediate to a Ni(III) species by an excited-state photocatalyst is a key step that enables the catalytic cycle to proceed efficiently. chinesechemsoc.org

Even in the absence of a dedicated photocatalyst, some nickel-catalyzed cyanations are believed to proceed through pathways involving different nickel oxidation states. For instance, in the reductive cyanation of aryl halides, a Ni(0) species undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. This can then be further reduced to a Ni(I) species, which is a key player in the subsequent steps leading to the nitrile product. mdpi.com The ability to access these different oxidation states allows nickel catalysts to overcome challenges associated with substrate reactivity and catalyst deactivation. organic-chemistry.org

Copper-Catalyzed Cyanation Techniques

Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is a classical method for the synthesis of aryl nitriles. organic-chemistry.org However, traditional protocols often require harsh reaction conditions and stoichiometric amounts of copper cyanide. Modern advancements have led to the development of catalytic copper-based systems that operate under milder conditions and with a broader substrate scope. organic-chemistry.orgorganic-chemistry.orgtezu.ernet.in

A significant improvement in copper-catalyzed cyanation involves the use of co-catalysts and ligands to enhance the reactivity and stability of the copper catalyst. For instance, a domino halide exchange-cyanation procedure has been developed for aryl bromides, where a catalytic amount of copper iodide is used in conjunction with potassium iodide and a diamine ligand. organic-chemistry.org This method allows for the in situ generation of a more reactive aryl iodide intermediate, which then undergoes cyanation.

The choice of the cyanide source is also critical in copper-catalyzed reactions. While traditional methods use toxic metal cyanides, newer protocols have explored the use of less toxic alternatives like acetone (B3395972) cyanohydrin. orgsyn.orgorgsyn.org The use of catalytic amounts of copper and milder cyanide sources makes these methods more attractive from both a practical and environmental perspective. These techniques could be readily applied to the synthesis of this compound from a suitable precursor like 2-(2,6-dichlorophenyl)ethyl bromide.

Table 2: Copper-Catalyzed Cyanation of Aryl and Alkenyl Halides

| Substrate Type | Copper Source | Ligand | Cyanide Source | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromides | CuI | Diamine | NaCN | 110 | Good to Excellent | organic-chemistry.org |

| Alkenyl Iodides | CuI | 1,10-Phenanthroline | Acetone cyanohydrin | 110 | Good to Excellent | orgsyn.org |

| Aryl Bromides | CuI | 1-Butylimidazole | Acetone cyanohydrin | 110 | Good to Excellent | tezu.ernet.in |

This table presents data for analogous reactions to illustrate the conditions for copper-catalyzed cyanation.

Emerging and Sustainable Synthesis Pathways

In recent years, there has been a growing emphasis on the development of more sustainable and atom-economical synthetic methods. In the context of nitrile synthesis, C–H activation strategies are at the forefront of these efforts.

C–H Cyanation Approaches

Recent studies have demonstrated the feasibility of direct C–H cyanation of arenes using photoredox catalysis. nih.gov In one such system, an acridinium (B8443388) photoredox catalyst was used to activate the arene towards cyanation with trimethylsilyl (B98337) cyanide under an aerobic atmosphere at room temperature. nih.gov This method was shown to be compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring.

Another approach involves the use of transition metal catalysts, such as rhodium, to direct the C–H cyanation of arenes. researchgate.net While these methods often require a directing group to achieve regioselectivity, they highlight the potential of C–H activation for nitrile synthesis. The development of new catalytic systems that can achieve C–H cyanation at unactivated positions will be a major breakthrough in the synthesis of compounds like this compound.

Tandem Reaction Sequences for Nitrile Formation

Tandem reactions, or cascade reactions, offer an elegant approach to nitrile synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. princeton.edu This strategy enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. princeton.edu For the synthesis of aryl nitriles, tandem processes can be designed to construct the nitrile group from various precursors. organic-chemistry.org

A common tandem approach involves the in-situ formation and subsequent dehydration of an aldoxime. rsc.orgpressbooks.pub Aldehydes can be condensed with a hydroxylamine source, and the resulting aldoxime is immediately converted to the nitrile using a dehydrating agent in the same pot. rsc.orgresearchgate.net For a compound like this compound, a plausible precursor would be 3-(2,6-Dichlorophenyl)propanal.

Another powerful tandem strategy involves Michael addition followed by an intramolecular cyclization. nih.govacs.org While this is often used for creating cyclic structures, the principles of sequential reaction design are broadly applicable. For instance, a tandem sequence could involve the conjugate addition of a cyanide equivalent to an α,β-unsaturated precursor, followed by further functionalization.

Researchers have also developed chemo-enzymatic tandem cascades. These systems bridge chemical and biological catalysis to achieve transformations not easily accessible by either method alone. rsc.org For example, an aldehyde can be chemically converted to an aldoxime, which is then subjected to an aldoxime dehydratase enzyme to furnish the nitrile. rsc.orgnih.gov

Table 1: Examples of Tandem Reactions for Nitrile Synthesis

| Precursor Type | Reagents/Catalysts | Reaction Type | Product | Ref. |

| Aldehydes | Hydroxylamine, Dehydrating Agent (e.g., SOCl₂, POCl₃) | Oximation-Dehydration | Nitrile | pressbooks.pub |

| Alcohols | NH₃, O₂, Catalyst (e.g., CuI/TEMPO) | Aerobic Dehydrogenation Cascade | Nitrile | organic-chemistry.org |

| Carboxylic Acids | N-Cyano-N-aryl-arylsulfonamide, Iron Catalyst | Deoxynitrogenation | Nitrile | organic-chemistry.org |

| gem-Diactivated Acrylonitriles | TMSCN, DBU | Michael Addition/Nitrile-to-Nitrile Condensation | 2-Amino-NH-pyrrole | acs.org |

Transnitrilation Methodologies

Transnitrilation is a method where a cyano group is transferred from a donor molecule to an acceptor, typically an organometallic species. nih.govresearchgate.net This approach avoids the use of highly toxic cyanide reagents like HCN or metal cyanides. researchgate.netorganic-chemistry.org A notable and practical transnitrilation reagent is dimethylmalononitrile (B1205571) (DMMN). nih.govorganic-chemistry.org

The reaction typically involves the generation of an aryl Grignard or aryllithium reagent from a corresponding aryl halide. researchgate.net This organometallic intermediate then attacks one of the nitrile groups of DMMN. The resulting imine adduct undergoes a retro-Thorpe fragmentation, yielding the desired aryl nitrile and a stable malononitrile (B47326) anion byproduct. nih.govacs.org This method is valued for its mild reaction conditions and tolerance for sterically hindered substrates, which would be relevant for the synthesis of nitriles with the bulky 2,6-dichlorophenyl group. nih.govresearchgate.net

The process can be summarized as follows:

Organometallic Formation: An aryl halide (e.g., 1-bromo-2,6-dichlorobenzene) reacts with a metal like magnesium or lithium to form an aryl Grignard or aryllithium reagent.

Nucleophilic Addition: The aryl organometallic attacks the electrophilic carbon of a nitrile in DMMN.

Retro-Thorpe Fragmentation: The intermediate imine adduct collapses, transferring the cyano group to the aryl ring and releasing a stabilized carbanion. acs.org

Computational studies have supported the energetic favorability of the retro-Thorpe fragmentation step, which drives the reaction to completion. nih.govacs.org

Biomass-Derived Precursors in Nitrile Synthesis

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. dntb.gov.ua Several biomass-derived platform chemicals, such as aldehydes obtained from lignin (B12514952) or furfural, can serve as precursors for nitrile synthesis. researchgate.netresearchgate.netlidsen.com The key is to develop catalytic pathways that efficiently convert these oxygen-rich, functionalized molecules into nitriles.

One prominent strategy is the one-pot conversion of biomass-derived aldehydes into nitriles. lidsen.com This often involves a tandem reaction where the aldehyde is first converted to an oxime with hydroxylamine, which is then dehydrated to the nitrile. researchgate.netlidsen.com For example, vanillin, a lignin-derived aldehyde, can be efficiently converted to its corresponding nitrile using this method. lidsen.com Catalytic fast pyrolysis of biomass in the presence of ammonia (B1221849) over specific catalysts like Ga/HZSM-5 is another route to produce simple nitriles like acetonitrile. dntb.gov.ua

While direct synthesis of this compound from biomass is not a direct route, the methodologies being developed for biomass conversion are significant. The synthesis of aromatic nitriles from bio-derived building blocks demonstrates the potential to create more complex structures through subsequent C-C bond-forming reactions, contributing to a more sustainable chemical industry. nih.govdntb.gov.ua

Table 2: Synthesis of Nitriles from Biomass-Derived Precursors

| Biomass Precursor | Reaction | Catalyst/Reagent | Product Type | Ref. |

| Aldehydes/Ketones | Tandem Oximation/Dehydration | Triphosgene, Hydroxylamine HCl | Aromatic/Aliphatic Nitriles | researchgate.netlidsen.com |

| Cellulose/Raw Biomass | Catalytic Fast Pyrolysis with NH₃ | Ga/HZSM-5 | Acetonitrile | dntb.gov.ua |

| Furans | Thermo-catalytic Conversion with NH₃ | Zeolites | Indoles (N-Heterocycles) | dntb.gov.ua |

Stereochemical Control in Propanenitrile Synthesis

Achieving stereochemical control in the synthesis of substituted propanenitriles is crucial when the target molecule has potential biological activity. This involves creating one or more stereocenters with a specific configuration. Strategies typically rely on substrate control, auxiliary control, or asymmetric catalysis. youtube.com

For a molecule like this compound, a stereocenter could be introduced at the C2 or C3 position of the propanenitrile chain if an additional substituent were present. Asymmetric synthesis of alkyl nitriles has been achieved by merging photoredox catalysis with asymmetric copper catalysis, starting from achiral carboxylic acids. organic-chemistry.org

Diastereoselective Synthesis of Related Structures

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. A powerful method for achieving this in nitrile-containing compounds is the tandem Michael addition/intramolecular cyclization. nih.gov In these reactions, a nucleophile adds to an α,β-unsaturated system, creating one stereocenter, and a subsequent intramolecular reaction sets a second stereocenter in a controlled spatial relationship to the first. nih.gov

For example, the reaction of activated methylenes with a 2-dicyanovinyl-1,4-dihydropyridine reagent proceeds via a highly diastereoselective tandem Michael addition/amino-nitrile cyclization, leading to dihydroindolizine structures. nih.gov Although this example leads to a heterocyclic system, the underlying principle of using a tandem reaction to set multiple stereocenters is a key strategy in modern organic synthesis. The stereochemical outcome is often dictated by the formation of the most stable chair-like transition state, which minimizes steric interactions.

Influence of Dichlorophenyl Substitution on Stereochemistry

The 2,6-dichlorophenyl group is a sterically demanding substituent. The two chlorine atoms in the ortho positions of the phenyl ring create significant steric hindrance, which can profoundly influence the stereochemical course of a reaction. This steric bulk can be exploited to achieve high levels of stereocontrol.

In reactions involving a prochiral center adjacent to the dichlorophenyl ring, the substituent can effectively block one face of the molecule from attack by a reagent. youtube.com This facial selectivity forces the reagent to approach from the less hindered side, resulting in a high preference for one stereoisomer. For instance, in a nucleophilic addition to a carbonyl or imine adjacent to the 2,6-dichlorophenyl group, the stereochemical outcome would be heavily biased by the steric shield provided by the ortho-chloro substituents. This principle is fundamental in substrate-controlled stereoselective reactions. youtube.com While specific studies on the diastereoselective synthesis of this compound derivatives are not widely reported, the known behavior of this bulky aromatic group allows for predictable control in asymmetric transformations.

Chemical Reactivity and Mechanistic Investigations of 3 2,6 Dichlorophenyl Propanenitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. docbrown.info This electrophilicity is the basis for its most common and synthetically useful transformations.

The chemistry of the nitrile group is analogous to that of a carbonyl group, readily undergoing nucleophilic addition. Strong, anionic nucleophiles can add directly to the electrophilic carbon of the nitrile. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon to form an intermediate imine salt. Subsequent acidic workup protonates this intermediate, which then hydrolyzes to form a ketone. This provides a powerful method for carbon-carbon bond formation.

Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating attack by nucleophiles such as water or alcohols.

The conversion of nitriles to carboxylic acids is a fundamental transformation known as hydrolysis. weebly.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com In both pathways, the reaction proceeds through an amide intermediate, 3-(2,6-dichlorophenyl)propanamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis : When 3-(2,6-dichlorophenyl)propanenitrile (B2490561) is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, it undergoes hydrolysis. libretexts.orggoogle.com The nitrile is first protonated, activating it for nucleophilic attack by water. chemistrysteps.com A series of proton transfers leads to the formation of the intermediate amide, which is then further hydrolyzed under the acidic conditions to yield 3-(2,6-dichlorophenyl)propanoic acid and an ammonium (B1175870) salt. chemistrysteps.comsavemyexams.com

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with a strong aqueous base like sodium hydroxide (B78521) initiates hydrolysis. weebly.com The hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Proton transfers involving the solvent lead to the formation of the amide intermediate. chemistrysteps.comweebly.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, in this case, sodium 3-(2,6-dichlorophenyl)propanoate, and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid to protonate the carboxylate ion. libretexts.org

The nitrile group can be reduced to a primary amine, 3-(2,6-dichlorophenyl)propan-1-amine, through the addition of two equivalents of hydrogen across the triple bond. This transformation can be accomplished using various reducing agents, including chemical hydrides and catalytic hydrogenation. youtube.comchemguide.co.uk While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, catalytic methods are often preferred in industrial settings. chemguide.co.uk

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk This method is a cornerstone of amine synthesis due to its efficiency and cleaner reaction profiles. researchgate.net A variety of precious metal catalysts are effective, with reaction conditions being adaptable to optimize yield and selectivity. chemguide.co.uknih.gov The primary challenge is often preventing the formation of secondary and tertiary amine byproducts. nih.gov

Below is a table summarizing common catalytic systems applicable to the reduction of this compound.

| Catalyst | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (e.g., 6 bar), 30-80°C, Solvent (e.g., Dichloromethane/Water), Acidic Additive | 3-(2,6-Dichlorophenyl)propan-1-amine | Acidic additives can improve selectivity for the primary amine. nih.gov |

| Platinum on Carbon (Pt/C) | H₂ gas, Elevated temperature and pressure | 3-(2,6-Dichlorophenyl)propan-1-amine | Platinum catalysts are highly active for nitrile reduction. researchgate.net |

| Raney Nickel (Raney Ni) | H₂ gas, Elevated temperature and pressure, Solvent (e.g., Ethanol) | 3-(2,6-Dichlorophenyl)propan-1-amine | A widely used, cost-effective catalyst for industrial nitrile hydrogenation. chemguide.co.ukmdpi.com |

| Rhodium on Carbon (Rh/C) | H₂ gas, Elevated temperature and pressure | 3-(2,6-Dichlorophenyl)propan-1-amine | Rhodium is another effective precious metal catalyst for this transformation. researchgate.net |

The use of non-precious metal catalysts, particularly those based on cobalt, is of significant interest for sustainable chemical synthesis. rsc.orgresearchgate.net Cobalt-based systems have proven effective for the reduction of nitriles to primary amines, often exhibiting high selectivity. organic-chemistry.org

One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt salt, such as cobalt(II) chloride (CoCl₂). This combination generates a species in situ that can selectively reduce the nitrile group. youtube.com Another approach utilizes cobalt(II) pivalate (B1233124) [Co(OPiv)₂] as a catalyst in hydrosilylation reactions, which convert the nitrile to a silylated amine that can be easily hydrolyzed to the primary amine. organic-chemistry.org These methods provide valuable alternatives to precious metal catalysts and strong hydride reagents like LiAlH₄.

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring in this compound is generally unreactive towards typical electrophilic aromatic substitution. This low reactivity is due to two main factors:

Inductive and Resonance Effects of Chlorine : The two chlorine atoms are strongly electron-withdrawing through the inductive effect due to their high electronegativity. While they can donate electron density through resonance, the inductive effect dominates, deactivating the ring towards attack by electrophiles.

Deactivating Substituent : The propanenitrile group attached to the ring is also electron-withdrawing and deactivating.

The combination of these deactivating groups makes electrophilic substitution reactions, such as nitration or Friedel-Crafts alkylation, extremely difficult. The electron-withdrawing nature of the chloro-substituents also enhances the acidity of the aromatic protons. nih.gov While nucleophilic aromatic substitution (SNAAr) can occur on highly electron-deficient aromatic rings, the conditions required are typically harsh (high temperature and pressure), and reaction at the more accessible nitrile functional group is kinetically favored under most conditions.

Electrophilic Aromatic Substitution Potentials (Theoretical)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The feasibility and regioselectivity of such reactions on this compound are profoundly influenced by the electronic properties of its substituents. The two chlorine atoms and the propanenitrile group are all electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack.

The directing effects of the substituents can be predicted by considering their individual influences. The two chlorine atoms are ortho, para-directing, while the alkylnitrile group is generally considered to be meta-directing. However, due to the strong deactivating nature of the two ortho-chlorine atoms, the positions para to them (positions 4 and 6) are the most likely sites for substitution, should a reaction occur under forcing conditions. The position meta to the propanenitrile group (position 4) coincides with one of these less deactivated positions.

To quantify the deactivating effect, Hammett constants (σ) can be utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -CH2CH2CN (estimated) | ~0.1 | ~0.15 |

Note: The values for the -CH2CH2CN group are estimated based on related alkyl and cyano groups.

The positive values for the chloro and estimated cyanoalkyl groups indicate their electron-withdrawing nature, which increases the activation energy for electrophilic attack and thus slows down the reaction rate compared to unsubstituted benzene.

Influence of Halogenation on Ring Activation/Deactivation

The presence of two chlorine atoms on the phenyl ring of this compound has a dominant influence on its reactivity in electrophilic aromatic substitution reactions. Chlorine, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is capable of resonance electron donation (+R effect) through its lone pairs.

Consequently, this compound is expected to be significantly less reactive in electrophilic aromatic substitution reactions than benzene or even monochlorobenzene. Reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would likely require harsh reaction conditions, such as high temperatures and strong Lewis acid catalysts, to proceed at a reasonable rate. The steric hindrance provided by the two ortho-chlorine atoms further contributes to the deactivation by impeding the approach of the electrophile to the adjacent carbon atoms.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a nitrile group positioned on a three-carbon chain attached to a substituted phenyl ring, presents the possibility for intramolecular cyclization reactions, particularly under basic conditions. One of the most relevant potential cyclization pathways is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.innumberanalytics.comchem-station.comyoutube.com While the parent compound is a mononitrile, derivatives containing a second nitrile group could potentially undergo this transformation.

For this compound itself, a plausible intramolecular reaction would be a base-catalyzed cyclization to form a substituted dihydronaphthalene derivative. This would involve the deprotonation of the carbon alpha to the nitrile group, followed by nucleophilic attack of the resulting carbanion onto the aromatic ring. However, the strong deactivation of the ring by the two chlorine atoms makes this type of intramolecular Friedel-Crafts-type alkylation challenging.

Another possibility involves the participation of one of the ortho-chloro substituents. Under specific conditions, such as the presence of a strong base, an intramolecular nucleophilic aromatic substitution (SNAr) could potentially occur, where the carbanion generated at the benzylic position displaces one of the chlorine atoms to form a five-membered ring. However, the formation of a five-membered ring through this pathway would be sterically strained.

Rearrangement pathways for this compound are not widely documented. Under radical conditions or high temperatures, rearrangements involving the propanenitrile side chain or the phenyl ring could be envisaged, but these are speculative without specific experimental evidence.

Radical-Mediated Transformations

The presence of benzylic hydrogens and carbon-halogen bonds in this compound suggests potential reactivity under radical conditions. Radical-mediated transformations could be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the phenyl ring (the benzylic position) or by the homolytic cleavage of a carbon-chlorine bond.

Radical cyclization is a powerful method for the formation of cyclic compounds. beilstein-journals.org For a derivative of this compound, a radical generated at the benzylic position could potentially add to the nitrile group, although this is less common. More plausibly, a radical at the terminus of a modified side chain could cyclize onto the aromatic ring.

The carbon-chlorine bonds, particularly in the ortho positions, can also participate in radical reactions. For instance, under reductive conditions using a radical initiator, one of the chlorine atoms could be replaced by a hydrogen atom. Conversely, radical-initiated arylation or alkylation at the aromatic ring could be possible, though the steric hindrance from the existing substituents would likely direct incoming radicals to the less hindered positions.

Polymerization Phenomena of Nitrile Compounds

Nitrile-containing compounds, such as acrylonitrile, are well-known monomers for polymerization reactions, typically proceeding via radical or anionic mechanisms to form polymers with a poly(acrylonitrile) backbone. youtube.comresearchgate.netrsc.orgyoutube.comyoutube.comyoutube.comyoutube.com The polymerization of this compound is not specifically documented in the literature, but some predictions can be made based on its structure.

In a radical polymerization scenario, the bulky 2,6-dichlorophenyl group would exert significant steric hindrance around the propagating radical center. This steric bulk would likely decrease the rate of polymerization compared to smaller monomers like acrylonitrile. The resulting polymer would be expected to have a unique microstructure due to the restricted rotation around the polymer backbone.

Anionic polymerization of nitriles is also a known process. semanticscholar.orgwikipedia.orgrsc.org The electron-withdrawing nature of the dichlorophenyl group could potentially stabilize a carbanionic intermediate, making anionic polymerization a feasible route. However, the steric hindrance would again play a crucial role in the kinetics of the polymerization. The initiator used for anionic polymerization would need to be carefully selected to avoid side reactions with the nitrile group or the aryl halides.

It is also conceivable that under certain catalytic conditions, the nitrile group itself could undergo polymerization through a different mechanism, leading to the formation of a polymer with a conjugated C=N backbone. However, this type of polymerization is less common for simple nitriles and would likely require specific catalysts.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural determination of organic molecules like 3-(2,6-Dichlorophenyl)propanenitrile (B2490561). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of its hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the dichlorophenyl ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the symmetrical 2,6-substitution pattern, the three aromatic protons will likely exhibit a characteristic splitting pattern. The proton at the 4-position would appear as a triplet, while the two equivalent protons at the 3- and 5-positions would appear as a doublet.

The aliphatic protons of the propanenitrile chain will be found in the upfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-CN) will give rise to two distinct signals, both expected to be triplets due to coupling with each other. The methylene group adjacent to the aromatic ring (Ar-CH₂) would be expected around δ 3.0-3.2 ppm, while the methylene group adjacent to the nitrile group (-CH₂-CN) would be shifted further downfield, typically in the range of δ 2.5-2.7 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3', H-5' | 7.3-7.5 | Doublet |

| H-4' | 7.1-7.3 | Triplet |

| Ar-CH₂ | 3.0-3.2 | Triplet |

| CH₂-CN | 2.5-2.7 | Triplet |

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atom of the nitrile group (C≡N) is typically found in the range of δ 115-125 ppm. The carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine atoms (C-2' and C-6') will be significantly deshielded. The quaternary carbon (C-1') will also have a characteristic chemical shift. The aliphatic carbons of the propanenitrile side chain will appear in the upfield region of the spectrum, generally between δ 20 and 40 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C≡N | 118-122 |

| C-1' | 135-138 |

| C-2', C-6' | 133-136 |

| C-4' | 128-131 |

| C-3', C-5' | 127-130 |

| Ar-CH₂ | 30-35 |

| CH₂-CN | 15-20 |

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the two methylene groups of the propanenitrile chain, confirming their connectivity. It would also show correlations between the adjacent protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the Ar-CH₂ group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the Ar-CH₂ group would show a correlation to the C-1' and C-2'/C-6' carbons of the aromatic ring, as well as to the carbon of the adjacent CH₂-CN group and the nitrile carbon.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the region of 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring will be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C≡N Stretch | 2240-2260 | Sharp, Medium-Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

| CH₂ Bend | 1430-1470 | Medium |

| C-Cl Stretch | 600-800 | Strong |

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C≡N stretching vibration, which is prominent in the IR spectrum, would also be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum. The C-Cl stretching vibrations would also be observable.

Due to a lack of specific experimental Raman data for this compound in the public domain, a detailed analysis and data table cannot be provided at this time. However, based on the principles of Raman spectroscopy, it would be a valuable tool for confirming the presence of the key functional groups and for providing a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone in the analysis of "this compound," offering precise molecular weight determination and structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like nitriles, allowing for the generation of intact molecular ions with minimal fragmentation in a single-stage mass spectrometry experiment. nih.gov The ionization process can be conducted in both positive (ES+) and negative (ES-) ion modes. nih.gov For "this compound," with its nitrogen-containing nitrile group, protonation to form [M+H]⁺ adducts is readily achievable in positive ion mode. nih.govnih.gov In negative ion mode, deprotonation can lead to the formation of [M-H]⁻ ions. uni.lu

The analysis of "this compound" by ESI-MS would be expected to show prominent peaks corresponding to various adducts of the molecule. Predicted data indicates the likely observation of several common adducts, which are invaluable for confirming the molecular identity of the compound. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.00284 |

| [M+Na]⁺ | 221.98478 |

| [M-H]⁻ | 197.98828 |

| [M+NH₄]⁺ | 217.02938 |

| [M+K]⁺ | 237.95872 |

| [M]⁺ | 198.99501 |

Data sourced from predicted values. uni.lu

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of compounds by providing highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov For "this compound" (molecular formula C₉H₇Cl₂N), HRMS is critical for distinguishing it from other compounds with the same nominal mass.

The monoisotopic mass of "this compound" is predicted to be 198.99556 Da. uni.lu HRMS analysis would be expected to confirm this with a high degree of accuracy. The presence of two chlorine atoms also imparts a characteristic isotopic pattern, which would be clearly resolved by HRMS and serve as an additional point of confirmation.

Table 2: Predicted Exact Masses for this compound Adducts

| Adduct Type | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 200.00284 |

| [M+Na]⁺ | 221.98478 |

| [M-H]⁻ | 197.98828 |

Data sourced from predicted values. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. bldpharm.comresearchgate.net This technique is essential for the analysis of "this compound" in complex mixtures, allowing for its separation from impurities and other components before detection by the mass spectrometer. bldpharm.com

A typical LC-MS method for a compound like "this compound" would likely employ a reverse-phase column, such as a C18, cyanopropyl (CN), or pentafluorophenylpropyl (PFPP) stationary phase. researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of an acid such as formic acid to promote protonation and improve peak shape and ionization efficiency in ESI-MS. nist.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure efficient elution of the compound from the column.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. nist.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation. researchgate.net

As of the latest review of available literature, no public crystallographic data, such as a Crystallographic Information File (CIF), for "this compound" has been found. The determination of its crystal structure would require single-crystal X-ray diffraction analysis. Such an analysis would provide key structural parameters.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography (SCXRD) stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed model of the electron density within the crystal can be constructed. wikipedia.org From this electron density map, the precise positions of individual atoms, their chemical bonds, bond angles, and other detailed structural features can be determined. wikipedia.org

The initial and often most challenging step in SCXRD is growing a suitable crystal, which must be pure, well-ordered, and typically larger than 0.1 mm in all dimensions. wikipedia.org Once a suitable crystal is obtained and analyzed, the resulting data provides unambiguous information on the molecule's relative configuration. springernature.com

For a compound like this compound, a successful SCXRD analysis would yield precise data on its molecular geometry. This includes the bond lengths between the atoms of the dichlorophenyl ring, the propanenitrile chain, and the spatial orientation of the nitrile group relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as π-π stacking or other non-covalent interactions, which dictate how the molecules pack together in the crystal lattice. This packing arrangement influences the material's bulk properties, including its melting point and solubility.

While specific crystallographic data for this compound is not publicly available in the searched sources, a hypothetical data table from such an analysis would look like the following:

Table 1: Hypothetical Single Crystal X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1054.7 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) (g/cm³) | 1.415 |

| R-factor (%) | 4.2 |

This table is for illustrative purposes only, representing the type of data obtained from an SCXRD experiment.

Thermogravimetric Analysis (TGA) for Decomposition Pattern Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the thermal stability and decomposition characteristics of a material. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the sample's mass is continuously recorded.

For this compound, a TGA experiment would reveal its thermal stability range and the profile of its decomposition. As the sample is heated, it will eventually reach a temperature at which it begins to decompose, leading to a loss of mass. The TGA curve, a plot of mass versus temperature, would show one or more steps, with each step corresponding to a mass loss event. The onset temperature of the first decomposition step is often taken as an indicator of the material's thermal stability.

The analysis would determine the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage. This can provide insights into the decomposition mechanism. For instance, the loss of specific fragments of the molecule might occur at distinct temperatures. The atmosphere within the furnace (e.g., inert like nitrogen, or oxidative like air) can be controlled to study its effect on the decomposition pathway. The final residual mass at the end of the experiment would also be determined.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (N₂) |

| Onset Decomposition Temp. (T_onset) | 250 °C |

| Decomposition Step 1 | 250 - 350 °C |

| Mass Loss (Step 1) | 45% |

| Decomposition Step 2 | 350 - 500 °C |

| Mass Loss (Step 2) | 30% |

| Final Residue at 600 °C | 25% |

This table is for illustrative purposes only, representing the type of data obtained from a TGA experiment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic nature of molecules. These methods, grounded in the principles of quantum mechanics, are used to determine molecular geometries, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov The process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. researchgate.net For 3-(2,6-Dichlorophenyl)propanenitrile (B2490561), this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the dichlorophenyl ring and the propanenitrile substituent.

| Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional. nih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. 6-311G(d,p) is a Pople-style basis set that provides a good level of accuracy. mdpi.com |

| Geometry Optimization | A computational process to find the minimum energy structure of a molecule. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). chemrxiv.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. chemrxiv.org Conversely, a large gap implies greater stability. mdpi.com

This energy gap can be calculated using DFT methods and is instrumental in understanding intramolecular charge transfer. mdpi.comschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich dichlorophenyl ring and the LUMO potentially distributed across the nitrile group, which is an electron-withdrawing moiety. The analysis of the HOMO-LUMO gap provides insights into the molecule's potential for electronic transitions and its behavior in chemical reactions. schrodinger.com

| Orbital | Description | Significance |

| HOMO | Highest energy molecular orbital containing electrons. | Represents the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | Lowest energy molecular orbital without electrons. | Represents the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. mdpi.comuni-muenchen.de The MEP surface is color-coded to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green and yellow represent regions of neutral or near-zero potential.

Molecular Dynamics Simulations (Theoretical Application)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, molecular flexibility, and interactions with a solvent or other molecules. 193.6.1

For a molecule like this compound, a theoretical MD simulation could be employed to understand its conformational landscape. For example, it could reveal the rotational freedom around the C-C single bonds connecting the phenyl ring to the propanenitrile side chain. The simulation would show how the molecule behaves in a solution, illustrating the interactions between the solute and solvent molecules and the stability of different conformers. This information is particularly useful for understanding how the molecule might behave in a biological or chemical system, providing a dynamic picture that complements the static view from quantum chemical calculations. nih.gov

Intermolecular Interaction Analysis

The way molecules pack together in a solid state is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is colored based on different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. researchgate.net Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net

| Analysis Tool | Description | Information Gained |

| Hirshfeld Surface | A 3D surface that visually represents intermolecular interactions by mapping properties like d_norm. researchgate.net | Identifies regions of close contact and the nature of intermolecular forces. |

| Fingerprint Plot | A 2D plot derived from the Hirshfeld surface that quantifies the contribution of different atomic contacts. nih.govresearchgate.net | Provides percentage contributions of various interactions (e.g., H···H, C···H, Cl···H) to the overall crystal packing. |

Hydrogen Bonding Network Characterization

The nitrile functional group (–C≡N) in this compound is a key determinant of its intermolecular interactions. The lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor. Computational studies are instrumental in characterizing the nature and strength of these interactions.

Theoretical investigations typically model the interaction of the nitrile nitrogen with various hydrogen bond donors, such as water (H₂O), hydrogen fluoride (B91410) (HF), and ammonia (B1221849) (NH₃). nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to systematically examine the geometries and interaction energies of the resulting hydrogen-bonded complexes. nih.gov

Key characteristics of the hydrogen bonding network that are elucidated through these computational models include:

Interaction Energies: These calculations quantify the strength of the hydrogen bond. The energies are typically corrected for basis set superposition error (BSSE) to provide a more accurate measure.

Geometric Parameters: The models provide precise data on hydrogen bond lengths (e.g., the N···H distance) and angles (e.g., the C-N···H angle), which are fundamental to describing the network's topology. nih.gov A near-linear hydrogen bond angle is often preferred on electrostatic grounds.

Electron Density Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wavefunctions. nih.gov This analysis identifies bond critical points (BCPs) and characterizes the electron density (ρ) and its Laplacian (∇²ρ) at these points, offering a rigorous quantum mechanical description of the hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge transfer that occurs from the proton acceptor (the nitrile nitrogen) to the antibonding orbital of the proton donor's H-Y bond (where Y is the atom bonded to the hydrogen). This provides insight into the electronic stabilization contributing to the hydrogen bond.

Through these computational approaches, a detailed picture of how this compound participates in hydrogen bonding networks can be constructed, which is crucial for understanding its behavior in various chemical environments.

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a means to interpret experimental spectra or to predict them for uncharacterized compounds.

Vibrational Spectroscopy (FT-IR): DFT calculations are highly effective for predicting vibrational frequencies. The process involves geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation. The computed wavenumbers often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations not only predict the position of absorption bands but also their intensity and the nature of the vibrational modes (e.g., C≡N stretch, C-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated relative to a reference compound, usually tetramethylsilane (B1202638) (TMS), and can be directly compared to experimental spectra. The accuracy of these predictions is generally high enough to aid in spectral assignment and structure confirmation.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. nih.gov By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max). nih.gov These transitions, such as π → π* and n → π*, can be assigned based on the molecular orbitals involved. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak. ehu.es

The table below illustrates a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound, based on methodologies applied to similar compounds. nih.govmdpi.com

| Spectroscopic Technique | Parameter | Predicted Value (Theoretical) | Hypothetical Experimental Value | Assignment |

|---|---|---|---|---|

| FT-IR | Wavenumber (cm⁻¹) | ~2255 (scaled) | ~2250 | C≡N stretch |

| ¹H-NMR | Chemical Shift (ppm) | 7.3-7.5 | 7.4 | Aromatic Protons |

| 3.1 | 3.0 | -CH₂-CN | ||

| 2.9 | 2.8 | Ar-CH₂- | ||

| ¹³C-NMR | Chemical Shift (ppm) | 118 | 117 | -C≡N |

| 128-136 | 128-135 | Aromatic Carbons | ||

| UV-Vis | λ_max (nm) | ~270 | ~268 | π → π* |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can gain a deep understanding of its feasibility, pathways, and kinetics. rsc.org

DFT calculations are commonly used to explore reaction mechanisms. nih.gov This involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states (TS), and products are optimized on the PES. Reactants and products are energy minima, while a transition state is a first-order saddle point, representing the energy maximum along the reaction coordinate.

Determining Activation Barriers: The energy difference between the transition state and the reactants defines the activation energy (or energy barrier), which is a key factor governing the reaction rate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.

For instance, a computational study on the synthesis of this compound could elucidate the mechanism of the key bond-forming steps. Similarly, its decomposition or transformation pathways could be investigated by identifying the transition states and intermediates for various potential reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and a specific property or activity. wikipedia.org For a compound like this compound, QSAR methodologies can be applied to predict a range of endpoints. The focus here is on the methods themselves, not the specific outcomes.

The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. nih.gov For this compound, a vast number of descriptors can be calculated.

Descriptor Generation: Descriptors are calculated using specialized software and are categorized based on the information they encode:

0D/1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Wiener, Randić indices), connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D coordinates of the molecule, these include geometric properties like molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., using semi-empirical methods or DFT). researchgate.netnih.gov Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. oup.com

Descriptor Selection: The initial pool of descriptors is often large and contains redundant or irrelevant information. Descriptor selection is a crucial step to build a simple, robust, and interpretable model. researchgate.net Common selection strategies include:

Removal of Constant and Near-Constant Variables: Descriptors that are the same or nearly the same for all compounds in the dataset are removed. youtube.com

Correlation Analysis: Descriptors that are highly correlated with each other are identified. For any pair of highly correlated descriptors, one is typically removed to avoid multicollinearity in the model. youtube.com

Algorithmic Selection: Various algorithms can be employed to select the optimal subset of descriptors. These include stepwise regression, genetic algorithms (GA), and other machine learning-based feature selection techniques like Boruta or forward selection. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| 1D | Molecular Weight | Size/Mass of the molecule |

| 2D | Topological Polar Surface Area (TPSA) | Polarity and potential for H-bonding |

| 3D | Molecular Volume | Steric properties |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Quantum-Chemical | Dipole Moment | Overall molecular polarity |

Model Development: Once a set of relevant descriptors is selected, a mathematical model is constructed to link them to the property of interest. The most common modeling technique for regression-based QSAR is Multiple Linear Regression (MLR), which generates a simple and interpretable linear equation. nih.gov More complex, non-linear relationships can be modeled using machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), or Artificial Neural Networks (ANN). uniroma1.it

Model Validation: Validation is the most critical phase of QSAR modeling, ensuring that the model is statistically robust and has predictive power for new, untested compounds. nih.gov It is performed using several strategies:

External Validation: This is the most stringent test of a model's predictive ability. researchgate.net The initial dataset is split into a training set (typically 70-80% of the data) and a test set (20-30%). The model is built using only the training set and is then used to predict the activities of the compounds in the test set, which the model has never seen before. basicmedicalkey.com The predictive performance is evaluated using the coefficient of determination for the test set (R²_pred). A high R²_pred (e.g., > 0.6) indicates good external predictive power. uniroma1.itsemanticscholar.org

Applicability Domain (AD) Definition: A QSAR model is only reliable for predicting compounds that are similar to those in its training set. The AD defines this chemical space. nih.govsemanticscholar.org A common method to visualize the AD is a Williams plot, which plots standardized residuals versus leverage values for each compound. This plot helps to identify outliers and compounds for which the model's predictions may be unreliable. researchgate.net

A robust QSAR model for this compound would need to undergo these rigorous validation steps to be considered reliable for any predictive purpose.

Role As a Synthetic Building Block and Precursor in Chemical Research

Utilization in the Construction of Heterocyclic Systems

The chemical reactivity of the nitrile and the activated methylene (B1212753) group in 3-(2,6-Dichlorophenyl)propanenitrile (B2490561) and its immediate derivatives, such as 2,6-dichlorophenylacetonitrile, makes it a suitable precursor for the synthesis of various heterocyclic systems. These reactions often proceed through condensation and cyclization pathways.

A notable example is the synthesis of substituted 1,6-naphthyridin-2(1H)-ones, which are recognized as potent and selective inhibitors of protein tyrosine kinases like c-Src. In a key synthetic step, 2,6-dichlorophenylacetonitrile, a closely related analogue, is condensed with 4,6-diaminonicotinaldehyde. This reaction forms the core heterocyclic structure of the naphthyridine ring system. The resulting 2,7-diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine serves as a versatile intermediate that can be further modified to produce a range of potent kinase inhibitors. The 2,6-dichlorophenyl moiety is crucial for the biological activity of these compounds, fitting into a specific hydrophobic pocket of the kinase enzyme.

The general reaction involves the Knoevenagel condensation of the active methylene group of the nitrile with an aldehyde, followed by an intramolecular cyclization and tautomerization to yield the stable heterocyclic scaffold.

Table 1: Examples of Heterocyclic Systems Derived from 2,6-Dichlorophenylacetonitrile

| Reactant | Heterocyclic Product | Significance |

| 4,6-Diaminonicotinaldehyde | 7-Amino-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one | Precursor to potent c-Src kinase inhibitors |

| Substituted anilines (after further modifications) | 7-(Anilino)-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones | Selective inhibitors of pp60(c-src) |

Precursor for Advanced Organic Intermediates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the centrally acting α2-adrenergic agonist, Tizanidine. enpress-publisher.comresearchgate.netresearchgate.net Tizanidine is a widely used muscle relaxant. The synthesis of Tizanidine showcases the transformation of the simple propanenitrile into a complex heterocyclic drug molecule.